
4-Amino-4-methylpentanoic acid
Overview
Description
4-Amino-4-methylpentanoic acid is an organic compound with the molecular formula C6H13NO2 It is a derivative of pentanoic acid, featuring an amino group and a methyl group attached to the fourth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-4-methylpentanoic acid can be synthesized through several methods. One common approach involves the reaction of 4-methylpentanoic acid with ammonia under specific conditions to introduce the amino group. Another method includes the use of reductive amination, where 4-methylpentanoic acid is first converted to its corresponding aldehyde, followed by reaction with ammonia and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxyl group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amides or other substituted products.
Scientific Research Applications
Peptide Synthesis
Role as a Protecting Group
4-Amino-4-methylpentanoic acid is extensively utilized in peptide synthesis as a protecting group for amino acids. This allows for selective modifications at specific sites without impacting other functional groups, which is crucial for the development of complex peptides used in pharmaceuticals . The ability to protect certain functional groups while modifying others enhances the efficiency and specificity of peptide synthesis.
Drug Development
Neuropharmacology Applications
The compound is instrumental in drug development, particularly within neuropharmacology. It influences neurotransmitter pathways, making it a valuable candidate for creating novel drug entities aimed at treating neurological disorders . Its structural properties enable researchers to explore new therapeutic avenues, particularly for conditions such as Alzheimer's and Parkinson's diseases .
Bioconjugation
Enhancing Stability and Efficacy
In bioconjugation processes, this compound serves as a link to attach biomolecules to surfaces or other molecules. This application is vital in enhancing the stability and efficacy of biopharmaceuticals, allowing for improved delivery mechanisms and therapeutic outcomes . The compound’s unique structure facilitates the formation of stable conjugates that can be utilized in various biomedical applications.
Research in Protein Engineering
Designing Modified Proteins
The compound aids in the design of modified proteins with enhanced functionalities. This is especially important in biotechnology and synthetic biology, where engineered proteins can be tailored for specific functions or improved stability . The ability to modify protein structures using this compound opens new possibilities in enzyme design and therapeutic protein development.
Development of Therapeutic Agents
Exploring Metabolic Pathways
The unique structure of this compound allows researchers to explore new therapeutic agents by modifying metabolic pathways. This capability is particularly relevant for developing treatments for metabolic disorders . Studies have demonstrated that derivatives of this compound can act as intermediates in synthesizing drugs aimed at various health conditions.
Case Studies and Research Findings
Several studies highlight the biological significance and applications of this compound:
- Neuroprotection Studies : Research has indicated that derivatives of this compound exhibit neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases .
- Peptide Synthesis Innovations : A study demonstrated the efficient synthesis of peptides containing γ-amino acids, showcasing the compound's role as an important intermediate for pharmaceutical agents targeting central nervous system injuries .
- Bioconjugation Efficiency : Investigations into bioconjugation processes have shown that utilizing this compound can significantly enhance the stability and efficacy of biopharmaceuticals .
Mechanism of Action
The mechanism of action of 4-amino-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical processes. The compound’s effects are mediated through its ability to bind to and modulate the activity of these enzymes, leading to changes in metabolic flux and cellular function.
Comparison with Similar Compounds
Similar Compounds
4-Methylpentanoic acid: Lacks the amino group, making it less reactive in certain biochemical processes.
4-Amino-2-methylpentanoic acid: Similar structure but with a different position of the methyl group, leading to different reactivity and applications.
Leucine: An essential amino acid with a similar structure but different biological roles and applications.
Uniqueness
4-Amino-4-methylpentanoic acid is unique due to its specific structural features, which confer distinct reactivity and potential applications in various fields. Its combination of an amino group and a methyl group on the same carbon atom makes it a versatile compound for chemical synthesis and biological studies.
Biological Activity
4-Amino-4-methylpentanoic acid, also known as (R)-4-aminopentanoic acid, is a γ-amino acid that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound is recognized for its role as an intermediate in the synthesis of various biologically active molecules and its therapeutic implications in treating neurodegenerative diseases and other conditions.
This compound is characterized by its unique structure, which includes an amino group and a branched alkyl chain. It can be synthesized through various methods, including enzymatic pathways using engineered glutamate dehydrogenases, which provide high optical purity and sustainability compared to traditional chemical methods .
The general synthesis pathway involves the reductive amination of levulinic acid (LA) using ammonia as an amino donor, resulting in a high yield of the desired compound with minimal by-products .
Biological Activity
Mechanism of Action
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been identified as a precursor for various peptides that exhibit significant biological functions, including neuroprotective effects against central nervous system injuries .
Therapeutic Applications
- Neurodegenerative Diseases : Research indicates that this compound can act as a muscarinic M4 receptor agonist, which may have implications for treating conditions like Alzheimer’s and Parkinson’s disease .
- Peptide Synthesis : The compound serves as a building block for synthesizing physiologically active peptides, which are crucial for various biological processes .
- Potential Anti-inflammatory Effects : Some studies have suggested that derivatives of this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis .
Case Studies and Research Findings
Several studies highlight the biological significance of this compound:
- Study on Neuroprotection : A study demonstrated that peptides derived from this compound exhibited neuroprotective properties in animal models of neurodegeneration, suggesting its potential utility in developing therapeutic agents for CNS disorders .
- Peptide Activity : Research on synthetic peptides containing this amino acid showed enhanced stability and biological activity, making them suitable candidates for drug development aimed at treating neurodegenerative diseases .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-amino-4-methylpentanoic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves Strecker or Ugi reactions for α,α-disubstituted α-amino acids. For example, reductive amination of 4-methyl-4-nitropentanoic acid derivatives can yield the target compound. Reaction parameters like pH (optimized at 8–9), temperature (40–60°C), and catalyst choice (e.g., Pd/C for hydrogenation) critically affect enantiomeric purity and yield .
- Key Data :
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 40–60°C | ↑ Yield by 20–30% |
Catalyst | Pd/C (5 wt%) | Reduces byproducts |
Q. How can NMR and HPLC be optimized to characterize this compound and its intermediates?
- Methodological Answer : Use -NMR (400 MHz, DO) to confirm the methyl group (δ 1.2–1.4 ppm) and amine proton (δ 2.8–3.1 ppm). For HPLC, a C18 column with 0.1% TFA in acetonitrile/water (70:30) at 1 mL/min provides baseline separation of enantiomers. Retention times vary by <0.5 min between stereoisomers .
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Methodological Answer : The compound is stable at pH 6–8 (aqueous buffers, 25°C) but degrades above 60°C or in strongly acidic/basic conditions (e.g., t = 24 h at pH 2). Use lyophilization for long-term storage to prevent racemization .
Advanced Research Questions
Q. How do computational models (e.g., DFT) predict the stereochemical outcomes of this compound synthesis?
- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model transition states in asymmetric hydrogenation. For instance, steric effects from the 4-methyl group favor the (R)-enantiomer by 2–3 kcal/mol, aligning with experimental ee values >90% .
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer : Discrepancies often arise from impurity profiles (e.g., residual solvents in CAS 5699-54-7). Use LC-MS/MS (MRM mode) to quantify trace impurities. Cross-validate bioassays with orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
Q. How can gas chromatography/mass spectrometry (GC-MS) differentiate this compound from its structural isomers?
- Methodological Answer : Derivatize with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to enhance volatility. Key MS fragments: m/z 116 (base peak, [M–COOH]) and m/z 73 (trimethylsilyl group). Isomers like 3-amino-4-methylpentanoic acid show distinct fragmentation (m/z 102) .
Q. What are the challenges in scaling up enantioselective synthesis of this compound for in vivo studies?
- Methodological Answer : Catalyst leaching (e.g., Pd/C) during hydrogenation reduces batch consistency. Switch to heterogeneous catalysts (e.g., immobilized Ru-BINAP) for recyclability. Monitor ee via chiral HPLC (Chiralpak IA column) to ensure >98% purity .
Q. Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (nitrile gloves, goggles) to avoid skin/eye contact. Store at 2–8°C in airtight containers. For spills, neutralize with 10% citric acid and dispose via hazardous waste channels (EPA guidelines) .
Q. Data Contradiction Analysis
Q. Why do reported melting points for this compound vary across studies (e.g., 180–185°C vs. 172–175°C)?
- Methodological Answer : Variations arise from polymorphic forms or hydrate formation. Perform DSC (10°C/min, N flow) to identify polymorphs. Recrystallize from ethanol/water (1:1) to obtain the stable anhydrous form (mp 182–184°C) .
Properties
IUPAC Name |
4-amino-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,7)4-3-5(8)9/h3-4,7H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNOWMWZNCOYIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281177 | |
Record name | 4-amino-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20281177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3235-46-9 | |
Record name | 3235-46-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20667 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-amino-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20281177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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